Product packaging for 4-(4-Chlorophenyl)oxazole(Cat. No.:CAS No. 832099-59-9)

4-(4-Chlorophenyl)oxazole

Cat. No.: B1599665
CAS No.: 832099-59-9
M. Wt: 179.6 g/mol
InChI Key: BVKCIMXCVGFZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Chlorophenyl)oxazole (CAS 832099-59-9) is a valuable heterocyclic building block in medicinal and agricultural chemistry research. Its structure combines a stable oxazole core, a privileged scaffold in drug discovery, with a chlorinated aromatic ring, which enhances binding affinity in bioactive molecules . This compound is primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals, with documented applications in the development of antifungal agents and anti-inflammatory agents . The oxazole ring is a common motif in naturally occurring and synthetic bioactive substances, known for interactions with a wide range of enzymes and receptors, contributing to properties such as antimicrobial and anticancer activities . Beyond pharmaceuticals, this versatile synthon serves as a building block in agrochemical research for creating novel pesticides, leveraging its stable heterocyclic structure . It also finds application in materials science, employed in the preparation of fluorescent dyes and optical brighteners for various industrial applications . Researchers value this compound for its utility in constructing complex molecular architectures during multi-step synthesis processes . The product is characterized by a molecular formula of C 9 H 6 ClNO and a molecular weight of 179.60 g/mol . For laboratory use only, it is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B1599665 4-(4-Chlorophenyl)oxazole CAS No. 832099-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCIMXCVGFZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461885
Record name 4-(4-chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832099-59-9
Record name 4-(4-chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 4 Chlorophenyl Oxazole Scaffolds

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The reactivity order for electrophilic substitution on an unsubstituted oxazole is C5 > C4 > C2. For 4-(4-chlorophenyl)oxazole, the C4 position is already substituted, leaving the C5 and C2 positions as potential sites for reaction.

The 4-chlorophenyl group at the C4 position is generally considered electron-withdrawing, which would further deactivate the ring, making electrophilic substitution at the C5 position even more difficult. However, electrophilic aromatic bromination of a similarly substituted 2-aryl-4-(2,5-dimethoxyphenyl)oxazole using N-bromosuccinimide (NBS) has been shown to yield various bromo-substituted oxazoles, indicating that substitution is possible under certain conditions. mdpi.com In the case of this compound, any electrophilic attack would preferentially occur at the electron-rich C5 position. Activating groups on the ring are typically required for these reactions to proceed efficiently. wikipedia.org

Oxidation Reactions of Oxazole Derivatives

Oxazole derivatives are susceptible to oxidation, which can lead to ring cleavage. The reaction of oxazoles with singlet oxygen (¹O₂) is a well-studied transformation that typically proceeds via a [4+2]-cycloaddition across the C2 and C5 positions to form an unstable bicyclic endoperoxide. cdu.edu.auresearchgate.net This intermediate then rearranges to form triamide products. acs.org Phenyl-substituted oxazoles have been shown to react quickly with singlet oxygen, with rate constants in the range of 10⁷–10⁸ M⁻¹ s⁻¹. acs.org The rate of this photooxidation is influenced by the electronic nature of the substituents on the oxazole ring. researchgate.net For this compound, this pathway would lead to cleavage of the heterocyclic ring.

Another oxidative pathway involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). The oxidation of 4,5-diphenyloxazole (B1616740) with CAN results in the formation of the corresponding imide and benzoic acid. wikipedia.org Additionally, certain 4- or 5-substituted 2H-oxazoles can undergo ring oxidation to the corresponding 2-oxazolone, a reaction catalyzed by the enzyme aldehyde oxidase. nih.gov

N-Acylation and N-Alkylation of Oxazoles

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a nucleophile, although oxazoles are known to be weak bases. wikipedia.org This allows for N-acylation and N-alkylation reactions to form oxazolium salts.

N-Alkylation: The reaction of oxazoles with alkylating agents, such as alkyl halides, leads to the formation of quaternary N-alkyloxazolium salts. The reaction conditions for N-alkylation can vary, but often involve heating the oxazole with an alkyl halide. nih.gov Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed for other azoles like pyrazoles and could be applicable to oxazole systems. semanticscholar.orgmdpi.com The regioselectivity of alkylation can be influenced by steric and electronic effects of substituents on the ring, as well as the choice of base and solvent. beilstein-journals.org

N-Acylation: N-acylation of the oxazole nitrogen is also a feasible transformation. This can be achieved using acylating agents like acyl chlorides. researchgate.net Regioselective N-acylation often favors the N-1 substituted product due to thermodynamic stability. beilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki, Stille) at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold at the C2 and C5 positions. To achieve this, a leaving group such as a halogen or a triflate must first be installed at the desired position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. This reaction has been successfully applied to dihalooxazoles, showing regioselectivity depending on the reaction conditions and ligands used. For instance, in 2,4-diiodooxazole, coupling can be directed to either the C4 or C2 position by selecting the appropriate phosphine (B1218219) ligand. nih.govrsc.org To functionalize this compound, it would first need to be halogenated at the C2 or C5 position. The resulting halo-oxazole could then be coupled with a variety of aryl or heteroaryl boronic acids. nih.govmdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile. wikipedia.org This method is also highly effective for creating C-C bonds on the oxazole ring. The synthesis of organostannanes can be achieved by lithiation of the oxazole followed by quenching with a trialkyltin chloride. researchgate.net These stannylated oxazoles can then be coupled with various aryl, heteroaryl, or vinyl halides. nih.gov A one-pot, two-step stannylation/Stille cross-coupling procedure has also been developed. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Oxazole Scaffolds
Reaction TypeOxazole SubstrateCoupling PartnerCatalyst/LigandProductReference
Suzuki-Miyaura2,4-DiiodooxazoleAryl boronic acidPd(0)/Xantphos®4-Aryl-2-iodooxazole nih.gov
Suzuki-Miyaura2,4-DiiodooxazoleAryl boronic acidPd(0)/1,3,5-triaza-7-phospha-adamantane2-Aryl-4-iodooxazole nih.gov
Suzuki-Miyaura4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃4-Phenylbenzophenone researchgate.net
StilleOrganostannaneAryl halidePd(0)Aryl-substituted product wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically occurs between a conjugated diene and an alkene or alkyne (the dienophile), leading to the formation of a six-membered ring. organic-chemistry.orgyoutube.com In the case of oxazoles, the reaction with a dienophile initially forms a bicyclic adduct which can then aromatize, often with the loss of water or another small molecule, to yield a substituted pyridine. wikipedia.org

The reactivity of the oxazole diene is enhanced by electron-donating groups on the ring, while the dienophile's reactivity is increased by electron-withdrawing groups. chemistrysteps.com The 4-(4-chlorophenyl) group on the oxazole scaffold is electron-withdrawing, which would decrease the reactivity of the oxazole in a normal-electron-demand Diels-Alder reaction. Conversely, this electronic feature could make the scaffold more suitable for an inverse-electron-demand Diels-Alder reaction, where the oxazole acts as the electron-poor component reacting with an electron-rich dienophile.

Rearrangement Reactions (e.g., Cornforth Rearrangement)

The Cornforth rearrangement is a characteristic thermal rearrangement reaction of 4-acyloxazoles. wikipedia.org In this pericyclic reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.org The reaction proceeds through a key nitrile ylide intermediate which is formed by an electrocyclic ring opening of the oxazole. wikipedia.orgchem-station.com

For this rearrangement to occur on a this compound scaffold, the molecule would first need to be functionalized to meet the structural requirements of the reaction. Specifically, it would require an acyl group at a position adjacent to a substituent that can participate in the rearrangement. The classic example involves a 4-carbonyl substituted oxazole. chem-station.com For instance, if this compound were functionalized at the C5 position with a group 'R' and then acylated at the C4 position (replacing the aryl group, which is not typical) or if a derivative like 5-substituted-4-carboxamidooxazole were prepared, it could potentially undergo this thermal rearrangement. Microwave-assisted Cornforth rearrangements have been shown to be effective, producing products in good yield. researchgate.net

Biological Activities and Pharmacological Relevance of 4 4 Chlorophenyl Oxazole Derivatives

Overview of Broad Pharmacological Spectrum of Oxazole (B20620) Derivatives

Oxazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, establishing them as versatile scaffolds in drug discovery. mdpi.comijcce.ac.irnih.gov The inherent chemical properties of the oxazole nucleus allow for substitutions at various positions, which in turn modulates their biological effects. ijfmr.com These derivatives have been extensively investigated and have shown potential as antimicrobial, anticancer, anti-inflammatory, antidiabetic, antioxidant, and antitubercular agents. mdpi.comnih.gov

The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. researchgate.netbiointerfaceresearch.com This ability to interact with diverse enzymes and receptors underpins their wide-ranging pharmacological activities. researchgate.net Numerous oxazole-containing compounds have been developed as clinical drugs or are currently in clinical trials, highlighting their therapeutic potential. mdpi.comijcce.ac.ir The incorporation of different substituents onto the oxazole ring system is a key strategy for optimizing potency and selectivity for various therapeutic targets. mdpi.com For instance, the presence of halogen-substituted phenyl moieties has been shown to enhance the therapeutic activities of some oxazole derivatives. ijfmr.com The versatility of the oxazole scaffold continues to attract significant interest from medicinal chemists in the pursuit of novel therapeutic agents. mdpi.comresearchgate.net

Antimicrobial Efficacy

Derivatives of 4-(4-chlorophenyl)oxazole have been investigated for their efficacy against a range of microbial pathogens, demonstrating a spectrum of antimicrobial activities.

Substituted oxazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One study specifically highlighting a derivative of the target compound, 2-tert-Butyl-4-(4-chlorophenyl)oxazole, reported its activity against several bacterial strains. The antibacterial potential was assessed using the disk diffusion assay, with ampicillin (B1664943) as the standard drug. The results, summarized in the table below, indicate that this derivative is an active compound against the tested organisms. ktu.edu

Antibacterial Activity of 2-tert-Butyl-4-(4-chlorophenyl)oxazole
CompoundBacillus subtilisStaphylococcus aureusEscherichia coliKlebsiella pneumoniae
2-tert-Butyl-4-(4-chlorophenyl)oxazole
ktu.edu

Other research on related oxazole structures further supports the potential of this chemical class as antibacterial agents. For instance, a series of 5(4H)-oxazolone-based sulfonamides, which share the oxazole core, exhibited promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria. pensoft.net Specifically, derivatives with unsubstituted phenyl, 4-methoxy, and 4-nitro substitutions were identified as particularly potent. pensoft.net

The oxazole scaffold is also a key component in compounds exhibiting antifungal properties. While specific data for this compound is not detailed in the provided search results, related compounds have shown significant activity. For example, a novel 1,3-oxazole containing a phenyl group at the 5-position, derived from a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, demonstrated an antimicrobial effect against the yeast Candida albicans. nih.gov The diameter of the growth inhibition zone for this compound was 8 mm. nih.gov

Further studies on other oxadiazole derivatives, which are isomers of oxazole, have also reported antifungal activity. For instance, certain 1,2,4-oxadiazole (B8745197) derivatives have shown significant inhibitory effects against various plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. researchgate.net This suggests that the broader class of azoles containing the 4-chlorophenyl moiety holds promise for the development of new antifungal agents.

While direct studies on the antiprotozoal activity of this compound against Giardia lamblia and Trichomonas vaginalis are not available in the provided search results, the broader class of azole-containing compounds has been a subject of investigation for treating protozoal infections. nih.govfrontiersin.org Metronidazole, a nitroimidazole derivative, is a standard drug for these infections, but issues with resistance and side effects necessitate the search for new therapeutic agents. ijcce.ac.ir

Research into other heterocyclic compounds has shown promise. For example, certain N-monoalkylated diamines have displayed better anti-G. lamblia activity than metronidazole. researchgate.net Additionally, thiazole (B1198619) derivatives, which are structurally related to oxazoles, have been evaluated for their trichomonicidal activity. researchgate.net Although specific data for this compound is lacking, the known antiprotozoal potential of various azole-based structures suggests that this compound and its derivatives could be worthy candidates for future investigation in this area.

The ability of bacteria to form biofilms presents a significant challenge in treating infections. Some oxazole derivatives have shown potential as antibiofilm agents. In a study of 1,3-oxazole-based compounds, a derivative, 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one, exhibited an antibiofilm effect on several bacterial strains. biointerfaceresearch.com This compound was effective against biofilms of Staphylococcus epidermidis 756 (MBIC = 112.5 μg/mL), Bacillus subtilis ATCC 6683 (MBIC = 56.2 μg/mL), Escherichia coli ATCC 25922 (MBIC = 56.2 μg/mL), and Pseudomonas aeruginosa ATCC 27853 (MBIC = 14 μg/mL). biointerfaceresearch.com Another related compound, 2-[4-(4-X-phenylsulfonyl)benzamido]propanoic acid, was also found to inhibit biofilm formation. biointerfaceresearch.com While these are not direct derivatives of this compound, they demonstrate that the oxazole scaffold, in combination with a chlorophenyl-containing moiety, can be a structural basis for the development of antibiofilm agents.

Anticancer and Cytotoxic Activities

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents, with various studies demonstrating their cytotoxic effects against a range of human cancer cell lines.

Several studies have explored the anticancer potential of oxazole derivatives featuring a 4-chlorophenyl substituent. For instance, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles were synthesized and evaluated for their anticancer activities. Among these, the compound 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed the highest cytostatic activity against the SNB75 and SF-539 central nervous system cancer cell lines. biointerfaceresearch.com

In another study, oxazolo[5,4-d]pyrimidine (B1261902) derivatives were investigated. The compound N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide demonstrated inhibition of VEGF-induced Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with an IC₅₀ value of 1.31 ± 0.34 µM. mdpi.com Structure-activity relationship (SAR) analysis from this study revealed that a phenyl ring at the C(2) position of the oxazolo[5,4-d]pyrimidine system substituted with a 4-Cl atom is preferred for antiproliferative activity. mdpi.com

Furthermore, a novel series of 1,2,4-oxadiazole linked 4-(oxazolo[5,4-d]pyrimidines were designed and evaluated for their anticancer activity. Many of these compounds, which incorporate the oxazole scaffold, showed moderate to excellent anticancer activity against breast (MCF-7), lung (A-549), colon (Colo-205), and ovarian (A2780) cancer cell lines. researchgate.net

The table below summarizes the cytotoxic activities of selected this compound derivatives and related compounds against various cancer cell lines.

Cytotoxic Activities of Selected this compound Derivatives and Related Compounds
CompoundCancer Cell LineActivityIC₅₀ (µM)
N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamideHUVECInhibition of VEGF-induced proliferation1.31 ± 0.34
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB75 (CNS Cancer)Cytostatic-
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSF-539 (CNS Cancer)Cytostatic-

These findings underscore the potential of the this compound scaffold as a basis for the development of novel and effective anticancer therapeutics.

Effects on Cancer Cell Lines

Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. Research has highlighted the potential of these compounds to inhibit tumor cell growth, with their efficacy often being quantified by the half-maximal inhibitory concentration (IC50).

One study synthesized a series of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives and evaluated their anti-proliferative activity on the MCF-7 breast cancer cell line. Two of the most active compounds demonstrated significant activity, comparable to the reference drug adriamycin. researchgate.net Another research effort focused on 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, which exhibited significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cancer cell lines at a concentration of 10 µM. figshare.com

Furthermore, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives were synthesized, with one compound in particular, 4j , demonstrating the most potent antiproliferative activity in GL261 murine glioblastoma cells with an EC50 value of 20 μM. nih.gov The anticancer screening of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate revealed potent and broad-range cytotoxic activity against a panel of 60 human cancer cell lines, with average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively. nih.gov

Compound/DerivativeCancer Cell Line(s)ActivitySource
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivativesMCF-7 (Breast)Significant anti-proliferative activity researchgate.net
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19, NCI-H460, SNB-75Significant activity at 10 µM figshare.com
Pyrano[2,3-c]pyrazole derivative 4j GL261 (Glioblastoma)EC50: 20 μM nih.gov
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate60 human cancer cell linesGI50: 5.37 µM, TGI: 12.9 µM, LC50: 36 µM nih.gov

Inhibition of Histone Deacetylase 6 (HDAC6)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. HDAC6, a unique cytoplasmic HDAC, has emerged as a promising therapeutic target.

Research into fluorinated 1,3,4-oxadiazoles has identified potent and highly selective inhibitors of HDAC6. Specifically, di- and trifluorinated compounds demonstrated IC50 values against HDAC6 of 2.1 nM and 14.6 nM, respectively. nih.gov These compounds exhibited over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms. nih.gov The non-fluorinated methyl analogue, however, showed no inhibitory activity, highlighting the importance of the fluorine substitution. nih.gov

In a separate study, a series of novel quinazoline-4-(3H)-one-based derivatives were designed as HDAC6 inhibitors. Among these, compound 5b was identified as the most potent and selective inhibitor of HDAC6, with an IC50 value of 150 nM. otavachemicals.com

Compound/DerivativeHDAC IsoformIC50 ValueSelectivitySource
Difluorinated 1,3,4-oxadiazole (B1194373)HDAC62.1 nM>1000-fold vs other HDACs nih.gov
Trifluorinated 1,3,4-oxadiazoleHDAC614.6 nM>1000-fold vs other HDACs nih.gov
Quinazoline-4-(3H)-one derivative 5b HDAC6150 nMSelective for HDAC6 otavachemicals.com

Modulation of Hedgehog Signaling Pathways

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the pathogenesis of various cancers when aberrantly activated. While the oxazole scaffold has been explored in the design of Hh pathway inhibitors, direct evidence for the specific modulation of this pathway by this compound derivatives is limited in the current literature.

One study investigating structure-activity relationships of Hh pathway inhibitors found that replacing a pyrazole (B372694) ring with an oxazole ring in a series of compounds led to a 1-5-fold decrease in activity. This suggests that while the oxazole moiety can be incorporated into molecules targeting the Hh pathway, its presence does not inherently guarantee potent inhibitory activity. Further research is needed to specifically elucidate the role, if any, of this compound derivatives in the modulation of Hedgehog signaling.

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanism of action is often linked to the inhibition of key enzymes involved in the inflammatory cascade.

A series of 5-(4-chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives, which are cyclic analogues of baclofen, were synthesized and evaluated for their neuropharmacological activities. Several of these compounds, when administered intraperitoneally at a dose of 3 mg/kg, exhibited significant muscle relaxant and pain-relieving effects.

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are sought after as they can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

A study on 4,5-diphenyloxazolone derivatives identified a compound, 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide, as a selective COX-2 inhibitor with an IC50 value of 2 µM for COX-2 and >100 µM for COX-1, indicating a selectivity index of over 50. Another investigation into thiazolidin-4-one derivatives found that 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide inhibited COX-2 with an IC50 value of 1.9 μM, which was comparable to the reference drug Celecoxib (IC50 = 1.33 μM).

Furthermore, research on 2,5-diaryl-1,3,4-oxadiazoles identified 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as a potent and selective COX-2 inhibitor with an IC50 value of 0.48 μM and a selectivity index of 132.83.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide>1002>50
4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide-1.9Selective for COX-2
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole-0.48132.83

Neurological and Neurotrophic Effects

Beyond their anti-inflammatory and anticancer properties, certain derivatives of this compound have shown promise in the realm of neuroscience, particularly in modulating neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF) Induction

Brain-Derived Neurotrophic Factor (BDNF) is a key protein in the brain that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. A study investigating oxazolo[3,4-a]pyrazine derivatives explored their pharmacological activity as neuropeptide S receptor antagonists. Within this series of compounds, which includes structures with a 4-chlorophenyl group, some were found to modulate neuronal pathways, although direct quantification of BDNF induction was not the primary focus. The neuropharmacological evaluation of 5-(4-chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives also points to their interaction with the central nervous system, suggesting a potential for broader neurological effects that may involve neurotrophic pathways.

Therapeutic Implications in Diabetic Neuropathy Models

While direct studies on this compound derivatives in diabetic neuropathy are limited, research on structurally related compounds offers insights into potential therapeutic applications. A study investigating a 3-(4-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-oxazetidin-2-one derivative (CHO) in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathic pain model in rats has shown promising results. nih.gov Administration of this compound attenuated the behavioral and biochemical changes associated with diabetic neuropathy in a dose-dependent manner. nih.gov

The therapeutic effects of the CHO compound are believed to stem from its neuroprotective properties, which include anti-lipid peroxidation, free radical scavenging, and the inhibition of intracellular calcium accumulation. nih.gov In the STZ-induced diabetic rats, the compound was observed to mitigate thermal hyperalgesia. nih.gov Furthermore, it addressed key biochemical markers of neuropathic damage, reducing elevated levels of thiobarbituric acid reactive substances (TBARS), nitrite, and total calcium, while restoring depleted levels of reduced glutathione (B108866) (GSH) in the sciatic nerve tissue. nih.gov

These findings suggest that heterocyclic compounds containing a 4-chlorophenyl moiety may possess the necessary pharmacophore for neuroprotection in the context of diabetic neuropathy. Although the studied compound features a four-membered oxazetidinone ring rather than a five-membered oxazole ring, the positive outcomes warrant further investigation into the potential of this compound derivatives in this therapeutic area.

Table 1: Effects of a 3-(4-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-oxazetidin-2-one Derivative on Biochemical Parameters in STZ-Induced Diabetic Neuropathy in Rats

ParameterEffect of STZ-Induced DiabetesEffect of CHO Derivative Treatment
TBARSIncreasedDecreased
NitriteIncreasedDecreased
Total CalciumIncreasedDecreased
GSHDecreasedIncreased

Other Therapeutic Potentials

Antiviral Activity

Derivatives of this compound and structurally similar heterocyclic compounds have demonstrated notable antiviral properties. For instance, a series of novel sulfonamide derivatives incorporating a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety were synthesized and evaluated for their ability to inhibit the Tobacco Mosaic Virus (TMV). researchgate.netsemanticscholar.org Among the tested compounds, two derivatives, 7b and 7i, exhibited significant anti-TMV activity, with inhibition rates of approximately 50%. researchgate.netsemanticscholar.org This level of activity is comparable to that of the commercial antifungal agent ningnanmycin, which is also used for its antiviral effects in plants. researchgate.netsemanticscholar.org

The antiviral efficacy of these compounds is influenced by the nature of the substituents on the sulfonamide group, indicating that modifications at this position can modulate the biological activity. researchgate.netsemanticscholar.org The 4-chlorophenyl group is a key structural feature in these active molecules.

In a separate line of research, 1,3,4-oxadiazole derivatives have been investigated for their potential against the SARS-2 virus. nih.gov Certain compounds within this class, which are structurally related to oxazoles, have shown inhibitory effects on the virus. nih.gov Specifically, compounds with a phenyl or an amino phenyl group attached to the oxadiazole ring demonstrated the greatest antiviral efficacy against SARS-2, with IC50 values of 15.2 µM and 15.7 µM, respectively. nih.gov These findings underscore the potential of five-membered heterocyclic rings bearing a 4-chlorophenyl substituent as a scaffold for the development of novel antiviral agents.

Table 2: Antiviral Activity of 4-(4-Chlorophenyl) Heterocyclic Derivatives

Compound ClassVirusKey Findings
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamidesTobacco Mosaic Virus (TMV)Compounds 7b and 7i showed ~50% inhibition. researchgate.netsemanticscholar.org
1,3,4-oxadiazole derivativesSARS-2Unsubstituted phenyl derivative (6a) had an IC50 of 15.2 µM. nih.gov
1,3,4-oxadiazole derivativesSARS-2Amino phenyl derivative (6b) had an IC50 of 15.7 µM. nih.gov

Anti-tubercular Activity

The this compound scaffold and its isosteres are of significant interest in the development of new anti-tubercular agents. A study on oxazoline (B21484) and oxazole esters revealed that these compounds possess impressive activity against Mycobacterium tuberculosis. nih.gov Notably, the conversion of oxazoline precursors to their corresponding oxazole analogs generally resulted in more potent anti-tubercular activity. nih.gov For example, benzyl (B1604629) 2-(2-chlorophenyl)oxazole-4-carboxylate was among the synthesized oxazole derivatives. nih.gov

In a similar vein, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides have been synthesized and tested against three Mycobacterium tuberculosis cell lines. nih.gov Several of these 1,3,5-oxadiazole derivatives were identified as potential candidates for the development of novel anti-tubercular drugs. nih.gov One of the compounds exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL. nih.gov

Furthermore, a series of 1'-(4-chlorophenyl) pyrazole derivatives containing a 3,5-disubstituted pyrazoline moiety were synthesized and screened for their anti-tubercular activity. mdpi.com Among the synthesized compounds, some demonstrated significant inhibitory effects against Mycobacterium tuberculosis. mdpi.com These findings across different but related five-membered heterocyclic systems highlight the importance of the 4-chlorophenyl group in conferring anti-tubercular properties.

Table 3: Anti-tubercular Activity of Heterocyclic Compounds with a Phenyl/Chlorophenyl Moiety

Compound ClassTargetKey Findings
Oxazoline and Oxazole EstersMycobacterium tuberculosisOxazole analogs were generally more potent than oxazoline precursors. nih.gov
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamidesMycobacterium tuberculosisOne derivative showed an MIC of 7.8 µg/mL. nih.gov
1'-(4-chlorophenyl) pyrazole derivativesMycobacterium tuberculosisSeveral compounds exhibited significant anti-tubercular activity. mdpi.com

Anti-leishmanial Activity

The search for new treatments for leishmaniasis has led to the investigation of various heterocyclic compounds, including those with a this compound-like structure. Research on isoxazole (B147169) derivatives, which are structural isomers of oxazoles, has shown promising anti-leishmanial activity against Leishmania donovani. mdpi.com In one study, a 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylic acid derivative was used as a precursor in the synthesis of compounds with anti-leishmanial properties. mdpi.com Another compound in the same study, bearing a 4-chlorophenyl group, displayed an IC50 value of 15.45 ± 1.48 μM against the promastigote form of the parasite and an IC50 of 4.59 ± 0.11 μM against the amastigote form. mdpi.com

Similarly, a study on 4-(4-chlorophenyl)thiazole compounds evaluated their biological potential against Leishmania amazonensis. mdpi.com The tested compounds exhibited IC50 values ranging from 19.86 to 200 µM against the promastigote form and from 101 to over 200 µM against the amastigote form. mdpi.com These results indicate that the 4-chlorophenyl moiety, when incorporated into either an isoxazole or a thiazole ring, contributes to anti-leishmanial activity.

Table 4: Anti-leishmanial Activity of 4-(4-Chlorophenyl) Heterocyclic Derivatives

Compound ClassTarget OrganismActivity (IC50)
5-(4-chlorophenyl)-3-nitroisoxazole derivativeLeishmania donovani (promastigotes)15.45 ± 1.48 μM mdpi.com
5-(4-chlorophenyl)-3-nitroisoxazole derivativeLeishmania donovani (amastigotes)4.59 ± 0.11 μM mdpi.com
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensis (promastigotes)19.86 to 200 µM mdpi.com
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensis (amastigotes)101 to >200 µM mdpi.com

Agonist Activity at Free Fatty Acid Receptor 1 (GPR40)

The free fatty acid receptor 1 (GPR40), also known as FFAR1, is a G protein-coupled receptor that has emerged as a promising target for the treatment of type 2 diabetes. Agonists of this receptor can amplify glucose-stimulated insulin (B600854) secretion. Research into GPR40 agonists has explored various heterocyclic scaffolds, including 1,3-oxazoles and 1,2,4-oxadiazoles with phenoxymethyl (B101242) substituents.

A study focused on the development of potent and selective GPR40 agonists identified both 1,3-oxazole and 1,2,4-oxadiazole derivatives with significant activity. One of the 1,3-oxazole derivatives demonstrated an EC50 of 0.058 µM with a maximum efficacy of 103% relative to a known agonist, GW9508. A related 1,2,4-oxadiazole compound showed an EC50 of 0.30 µM and a maximum efficacy of 99%. These findings highlight the potential of the oxazole and oxadiazole cores in designing effective GPR40 agonists. The structure-activity relationship studies in this research provide a basis for further optimization of this compound derivatives as potential GPR40 modulators.

Anti-diabetic Activity (e.g., Aleglitazar)

The this compound moiety is a key structural component of compounds with demonstrated anti-diabetic properties. A prominent example is Aleglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). Aleglitazar was developed for the treatment of type 2 diabetes, with its agonistic activity at PPARα addressing dyslipidemia and its action at PPARγ improving insulin sensitivity. The chemical structure of Aleglitazar features a 5-methyl-2-phenyl-1,3-oxazol-4-yl group, which is closely related to the this compound core.

Clinical trials with Aleglitazar demonstrated its efficacy in improving glycated hemoglobin (HbA1c) levels, insulin resistance, and lipid profiles in patients with type 2 diabetes. Although its development was halted due to a lack of cardiovascular efficacy in a specific patient population, the compound was generally well-tolerated and effective in its primary anti-diabetic actions.

Furthermore, research into other related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, has also revealed anti-diabetic potential. Studies have shown that these compounds can reduce blood glucose levels and improve other metabolic parameters in animal models of diabetes. For instance, N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ylthiol}acetamides have been synthesized and shown to have α-glucosidase inhibitory activity.

Table 5: Anti-diabetic Activity of Aleglitazar in Phase III Clinical Trials

ParameterEffect of Aleglitazar Treatment
Glycated Hemoglobin (HbA1c)Statistically significant reduction
Lipid ProfileBeneficial changes
Insulin Resistance (HOMA-IR)Improvement

Platelet Aggregation Inhibition (e.g., Ditazole)ncats.io

Derivatives of this compound have been identified as potent inhibitors of platelet aggregation. A notable example is Ditazole, a non-steroidal anti-inflammatory drug (NSAID) that also functions as a platelet aggregation inhibitor. drugbank.com Research indicates that Ditazole affects platelet aggregation through a dual mechanism, reducing both reversible aggregation and ADP-induced aggregation. nih.gov

In vitro studies on platelets from individuals at high risk of thrombosis and healthy subjects have demonstrated Ditazole's efficacy. nih.gov The compound significantly inhibits platelet aggregation induced by various agonists, including ADP, adrenaline, and arachidonic acid. nih.gov A key aspect of its action is the significant reduction in thromboxane (B8750289) production by platelets, a crucial mediator of aggregation. nih.gov However, Ditazole does not appear to affect prostacyclin (PGI2) production, which is a vasodilator and inhibitor of platelet aggregation. nih.gov This selective action suggests a favorable profile for therapeutic use. Further investigation has shown that Ditazole strongly inhibits the release of platelet-bound serotonin (B10506), which is triggered by aggregation inducers, but does not interfere with serotonin transport and storage in non-stimulated platelets. nih.gov The inhibitory effect of Ditazole on platelet aggregation is not permanent, as it can be reversed after gel filtration of the platelets, indicating it does not act through a 'hit and run' mechanism like aspirin. nih.gov

Table 1: Effect of Ditazole on Platelet Aggregation

Aggregation Inducer Effect Reference
ADP Inhibition of aggregation nih.govnih.gov
Adrenaline Significant reduction in aggregation nih.gov
Arachidonic Acid Significant reduction in aggregation nih.gov
Collagen Inhibition of aggregation healthbiotechpharm.org

Tyrosine Kinase Inhibition (e.g., Mubritinib)ncats.io

The this compound scaffold is also integral to compounds designed as tyrosine kinase inhibitors. Mubritinib (TAK-165) is a prominent example, originally identified as a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase. ncats.ioselleckchem.com Its selectivity for HER2 is over 4000-fold greater than for other tyrosine kinases such as EGFR, FGFR, and PDGFR. selleckchem.com

Mubritinib demonstrates significant antiproliferative effects in cancer cell lines that overexpress HER2. selleckchem.com For instance, in BT474 breast cancer cells, which have high levels of HER2, Mubritinib has an IC50 of 5 nM. selleckchem.com Its mechanism involves blocking HER2 phosphorylation, which subsequently leads to the downregulation of critical cell signaling pathways, including the PI3K-Akt and MAPK pathways. selleckchem.com

However, more recent research has revealed a broader and more complex mechanism of action for Mubritinib. In the context of acute myeloid leukemia (AML) and primary effusion lymphoma (PEL), Mubritinib's potent anti-leukemic effects are attributed to its ability to inhibit the mitochondrial electron transport chain (ETC) at complex I. nih.govnih.gov This action is independent of its HER2 inhibitory activity. nih.gov Studies have shown that Mubritinib selectively inhibits maximal oxygen consumption in PEL cells and alters cellular energy balance, as evidenced by changes in ATP/ADP and ATP/AMP ratios. nih.govoncotarget.com This suggests that certain cancers are particularly vulnerable to ETC complex inhibitors, providing a rationale for repurposing Mubritinib for these conditions. nih.gov

Table 2: Inhibitory Activity of Mubritinib

Target Activity IC50 Reference
HER2/ErbB2 Potent Inhibition 6 nM selleckchem.com
EGFR-overexpressing cells No significant activity >25 µM selleckchem.com
Mitochondrial ETC Complex I Inhibition - nih.govnih.gov

Antihypertensive Activitydrugbank.com

Certain derivatives of the this compound class have been investigated for their potential cardiovascular effects, specifically as antihypertensive agents. Research into isoxazole derivatives, a related class of azoles, has shown that these compounds can exhibit significant antihypertensive action. nih.gov For example, a series of diazacycloalkane-quinazoline derivatives of isoxazoles were found to be potent and selective alpha-1 adrenergic receptor antagonists. nih.gov This mechanism of action, blocking the effects of norepinephrine (B1679862) on blood vessels, leads to vasodilation and a reduction in blood pressure. nih.gov Similarly, thiazole derivatives bearing a pyrazole moiety have demonstrated good antihypertensive α-blocking activity in pharmacological screenings. clockss.org While direct studies on this compound for hypertension are less common, the proven activity of structurally related heterocyclic compounds suggests a promising area for future research and development. nih.govclockss.orgresearchgate.net

Antioxidant Propertiesdrugbank.compensoft.net

The oxazole ring is a component of various compounds that have been evaluated for antioxidant activity. nih.gov A study involving the synthesis of a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives, which share a core structure, evaluated their ability to inhibit lipid peroxidation (LP) and their effects on hepatic cytochrome P450. nih.gov One of the synthesized compounds, which included a chlorophenyl group, demonstrated significant antioxidant activity. nih.gov Other studies on related heterocyclic structures, such as 1,2,4-triazole (B32235) derivatives, have also reported notable antioxidant and antiradical activities, determined through assays like the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netzsmu.edu.ua The antioxidant potential of these compounds is often attributed to their chemical structure, which can stabilize free radicals.

Mechanistic Insights into Biological Actionnih.govnih.govnih.govnih.gov

The diverse biological activities of this compound derivatives stem from their specific interactions at a molecular level, leading to the modulation of key cellular processes.

Molecular Interactions with Enzymes and Receptorsnih.govnih.govnih.govnih.gov

The therapeutic effects of these compounds are initiated by their binding to specific biological targets. Molecular docking studies have provided insights into these interactions. For instance, in the case of tyrosine kinase inhibitors like Mubritinib, the molecule is designed to fit into the ATP-binding pocket of the target kinase, such as HER2. mdpi.com This binding prevents the phosphorylation of the kinase and blocks its downstream signaling. selleckchem.com Docking studies of other kinase inhibitors with similar scaffolds reveal that interactions, such as hydrogen bonds with key amino acid residues (e.g., Met769 in the EGFR tyrosine kinase domain), are crucial for their inhibitory activity. nih.gov

For compounds with antihypertensive activity acting as alpha-1 antagonists, the mechanism involves competitive binding to α1-adrenergic receptors, preventing the natural ligand, norepinephrine, from binding and causing vasoconstriction. nih.gov The affinity and selectivity for these receptors are determined by the specific chemical structure of the derivative.

Modulation of Cellular Signaling Pathwaysnih.govnih.gov

The interaction of this compound derivatives with their primary targets triggers a cascade of events that alter cellular signaling pathways.

Tyrosine Kinase Inhibition: As seen with Mubritinib, its binding to HER2 inhibits the receptor's kinase activity, which in turn downregulates major signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K-Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. selleckchem.comresearchgate.net More recent findings on Mubritinib's effect on the mitochondrial electron transport chain highlight its ability to disrupt cellular metabolism and energy production, leading to cell cycle arrest and apoptosis in susceptible cancer cells. nih.govnih.govoncotarget.com

Platelet Aggregation Inhibition: Ditazole's inhibitory effect on platelet aggregation is linked to its modulation of prostaglandin (B15479496) biosynthesis. nih.gov By reducing the production of thromboxane A2, a potent platelet activator, it dampens the signaling cascade that leads to platelet activation and aggregation. nih.gov

The ability of this chemical scaffold to be modified and targeted to different enzymes and receptors underscores its importance in medicinal chemistry and drug discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Chlorophenyl Oxazole Derivatives

Influence of the 4-Chlorophenyl Substituent on Biological Efficacy and Physicochemical Modulators

Furthermore, the 4-chlorophenyl moiety contributes to the lipophilicity of the molecule, a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as logP or cLogP, is a measure of a compound's ability to partition between a lipid and an aqueous phase. A balanced lipophilicity is crucial for a drug candidate to effectively traverse cellular membranes and reach its target, while avoiding excessive accumulation in fatty tissues which can lead to toxicity. The chlorine atom on the phenyl ring generally increases the lipophilicity of the parent compound. Studies on related heterocyclic compounds have shown that the introduction of a halogen, such as chlorine, can enhance biological activity, and this is often attributed to an improved pharmacokinetic profile due to increased lipophilicity.

Positional and Chemical Variation Effects of Substituents on the Oxazole (B20620) Ring and Phenyl Moiety

Systematic modifications of the 4-(4-chlorophenyl)oxazole scaffold have been a key strategy to explore the SAR and optimize the pharmacological profile. The introduction of various substituents at different positions on both the oxazole and the phenyl rings can lead to profound changes in biological activity.

Impact of Specific Functional Groups (e.g., methyl, trifluoromethyl, sulfonyl, thiophene)

The nature of the functional groups introduced onto the this compound core plays a pivotal role in determining the resulting biological activity.

Methyl and Trifluoromethyl Groups: The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a common tactic in medicinal chemistry to modulate a compound's properties. The trifluoromethyl group is significantly more electron-withdrawing and lipophilic than a methyl group. This substitution can lead to enhanced binding affinity with biological targets due to altered electronic interactions and increased metabolic stability, as the C-F bond is stronger than the C-H bond. While specific comparative studies on this compound are limited, research on other heterocyclic cores suggests that trifluoromethyl substitution can significantly enhance anticancer and other biological activities.

Thiophene (B33073) Group: The replacement of a phenyl ring with a thiophene ring is a common bioisosteric substitution in drug design. Thiophene is a five-membered heterocyclic ring containing a sulfur atom, and it can mimic a phenyl ring in terms of size and electronics while potentially offering improved metabolic stability or altered binding interactions. The synthesis of thiophene-containing oxazole derivatives has been explored, and these compounds have shown a range of biological activities, including antimicrobial and chemotherapeutic potential. farmaciajournal.com

The following table summarizes the antibacterial activity of a specific this compound derivative, highlighting the impact of a tert-butyl group at the C2 position.

CompoundSubstituent at C2Bacterial StrainZone of Inhibition (mm)
2-tert-Butyl-4-(4-chlorophenyl)oxazoletert-ButylB. subtilis
S. aureus
E. coli
K. pneumonia
Data from Kaspady et al. nih.gov Note: The original source uses asterisks to denote the level of activity, which is a qualitative measure.

Stereochemical Influence on Biological Activity

Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and, consequently, its biological activity. While specific studies on the stereochemical influence of chiral centers directly on the this compound scaffold are not extensively reported, the principles of stereoselectivity are universally applicable in drug design. The synthesis of enantiomerically pure chiral oxazoline-containing molecules has been a focus of research, with the understanding that different enantiomers can exhibit distinct biological activities. nih.gov For instance, in other classes of compounds, one enantiomer may be significantly more potent than the other, or they may even have different pharmacological effects altogether. Therefore, the introduction of chiral centers into this compound derivatives and the subsequent separation and evaluation of the individual enantiomers represent a critical area for future research to unlock more potent and selective therapeutic agents.

Correlation between Structural Features and Diverse Pharmacological Profiles

The versatility of the this compound scaffold is evident in the broad range of pharmacological activities exhibited by its derivatives. Minor structural modifications can lead to significant shifts in the biological profile, highlighting the delicate interplay between molecular structure and function. For example, as previously mentioned, the introduction of a tert-butyl group at the C2 position of the this compound core has been shown to confer antibacterial properties. nih.gov In contrast, the incorporation of a sulfonyl group has been associated with anticancer activity. biointerfaceresearch.com This demonstrates that the type and position of substituents can direct the molecule towards different biological targets, leading to distinct pharmacological outcomes. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical properties and structural features with biological activity, are powerful tools for understanding these relationships and for predicting the activity of novel derivatives.

Rational Design Principles for Enhanced Bioactivity and Reduced Off-Target Effects

The rational design of this compound derivatives with improved therapeutic profiles relies on a deep understanding of the SAR and SPR principles discussed. The goal is to maximize on-target activity while minimizing interactions with other biological molecules that could lead to adverse effects. Key strategies include:

Target-Oriented Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site and form optimal interactions.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the core scaffold with a different one while maintaining the key pharmacophoric features to explore new chemical space and potentially discover novel intellectual property.

Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity, solubility, and metabolic stability through chemical modifications to achieve a desirable ADME profile.

By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop drug candidates with enhanced efficacy and a favorable safety profile.

Structure-Reactivity Relationships in Chemical Transformations

The chemical reactivity of the this compound ring is an important consideration in both its synthesis and its potential interactions in a biological environment. The oxazole ring is generally considered to be an aromatic heterocycle, but its reactivity is influenced by the presence of the two heteroatoms and the substituents. The C2 position of the oxazole ring is the most electron-deficient and, therefore, most susceptible to nucleophilic attack, especially if there are electron-withdrawing groups on the ring. pharmaguideline.com Conversely, electrophilic substitution reactions are more likely to occur at the C5 and C4 positions. The presence of the 4-chlorophenyl group at C4 can influence the regioselectivity of these reactions. Understanding these reactivity patterns is crucial for the efficient synthesis of new derivatives and for predicting potential metabolic pathways of these compounds in vivo.

Computational Chemistry and Molecular Modeling Approaches for 4 4 Chlorophenyl Oxazole Systems

Molecular Docking Simulations for Ligand-Target Recognition and Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding ligand-target recognition, predicting binding affinity, and elucidating the interactions that stabilize the complex. For derivatives of 4-(4-Chlorophenyl)oxazole, docking studies are employed to identify potential biological targets and to understand how these ligands interact with the active sites of proteins such as enzymes and receptors.

In a typical docking protocol, the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, is used. The this compound derivative is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Studies on structurally related compounds, such as 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, have successfully used molecular docking to investigate their anticancer potential by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. pharmainfo.inresearchgate.net These studies reveal key interactions, such as hydrogen bonds formed by the nitrogen atoms of the heterocyclic ring with residues like Met769, and hydrophobic interactions involving the chlorophenyl group. nih.gov Such analyses provide a structural basis for the observed biological activity and guide the synthesis of new derivatives with improved potency. pharmainfo.in

The key interactions typically observed for such compounds include:

Hydrogen Bonding: The heteroatoms (nitrogen and oxygen) in the oxazole (B20620) ring can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site.

Hydrophobic Interactions: The phenyl and chlorophenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, stability, and reactivity of molecules like this compound. DFT calculations can provide valuable information on various molecular properties. nih.govsemanticscholar.org

Key applications of DFT for this compound systems include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. nih.gov These optimized geometries often show good agreement with experimental data from X-ray crystallography.

Electronic Properties: DFT calculations are used to determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests higher reactivity.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT and compared with experimental data from IR and Raman spectroscopy to confirm the molecular structure. nih.gov

Reactivity Descriptors: Global reactivity descriptors, derived from DFT calculations, help in understanding the chemical reactivity of the compounds. semanticscholar.org

For example, DFT studies on similar heterocyclic compounds have been used to analyze the molecular structure, vibrational spectra, and thermodynamic properties, revealing correlations between these properties and temperature. nih.gov These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in different chemical and biological environments.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to study the conformational dynamics of this compound and its complexes, assess their stability, and calculate binding free energies. samipubco.comfrontiersin.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. For a ligand-protein complex, an MD simulation can reveal:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, the stability of the binding pose predicted by docking can be confirmed. ajchem-a.com A stable RMSD suggests that the ligand remains securely bound in the active site.

Conformational Changes: MD simulations can capture conformational changes in both the ligand and the protein upon binding, providing insights into the induced-fit mechanism.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-receptor complex. samipubco.com This provides a more accurate estimation of binding affinity than docking scores alone and can decompose the energy into contributions from different types of interactions (e.g., van der Waals, electrostatic). samipubco.com

Studies on related heterocyclic inhibitors have used MD simulations to investigate their binding mechanisms with targets like cytochrome P450 enzymes (CYP51), showing that non-polar interactions are often the key factor for binding. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.com For a series of this compound derivatives, QSAR can be used to predict the activity of unsynthesized compounds and to identify the key structural features that influence their biological effects.

The general workflow of a QSAR study involves:

Data Set Preparation: A dataset of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, topological), are calculated for each compound.

Model Building: A statistical model (e.g., using partial least squares or genetic algorithms) is built to correlate the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously validated using techniques like cross-validation and an external test set. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.org These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. A 4D-QSAR analysis of oxazole-containing thromboxane (B8750289) A2 receptor antagonists has demonstrated the utility of this approach, providing detailed 3D pharmacophore requirements for high inhibitory activity. nih.gov

Predictive Modeling of Pharmacological Properties and Binding Affinities

Predictive modeling encompasses a range of computational techniques, including QSAR and machine learning, to forecast the pharmacological properties and binding affinities of compounds like this compound. These models are trained on large datasets of known compounds and can be used to screen virtual libraries for new drug candidates. pharmainfo.in

Software tools and web servers are available to predict various properties:

Bioactivity Prediction: Models can predict the probability of a compound being active against a specific biological target. For instance, the PASS (Prediction of Activity Spectra for Substances) software predicts a wide range of biological activities based on the structure of a compound. pharmainfo.in

Drug-Likeness: Models like Lipinski's Rule of Five are used to assess the "drug-likeness" of a compound, which helps in evaluating its potential to be an orally active drug in humans. jcchems.com Parameters such as molecular weight, logP, and the number of hydrogen bond donors and acceptors are considered.

Binding Affinity Prediction: Beyond docking scores and MM/GBSA, more sophisticated machine learning models are being developed to predict binding affinities with higher accuracy by learning from large datasets of protein-ligand complexes with experimentally determined affinities.

These predictive models are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline.

In Silico Assessment of Toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Early assessment of a compound's ADME and toxicity profile is critical to avoid late-stage failures in drug development. In silico methods provide a rapid and cost-effective way to predict these properties for this compound and its derivatives. japtronline.com

Various computational tools and models are used to predict:

Absorption: Properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to assess oral bioavailability. jcchems.com

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding, which determine where the compound distributes in the body. jcchems.com

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. jcchems.com CYP inhibition is a major cause of drug-drug interactions.

Excretion: While less commonly predicted, models can provide insights into the likely routes of excretion.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). bioinformation.net

Studies on related 4-(4-chlorophenyl)thiazole compounds have shown that in silico ADMET predictions can identify candidates with promising pharmacokinetic properties and low cytotoxicity. nih.gov

Table 1: Example of In Silico ADMET Predictions for a Hypothetical this compound Derivative

PropertyPredicted Value/OutcomeInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be actively effluxed by P-glycoprotein.
Distribution
VDss (L/kg)ModerateModerate distribution into tissues.
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorNoLow potential for interactions with CYP2C9 substrates.
CYP2D6 InhibitorNoLow potential for interactions with CYP2D6 substrates.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total ClearanceLowSlow elimination from the body.
Toxicity
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential risk of liver toxicity.

Note: This table is illustrative and based on typical predictions for drug-like molecules. Actual values would be generated using specific software like SwissADME or Toxtree. jcchems.com

Crystal Structure Analysis and Intermolecular Interaction Mapping (e.g., Hirshfeld Surface Analysis, C-H Interactions)

Single-crystal X-ray diffraction is a powerful technique for unambiguously determining the three-dimensional structure of molecules in the solid state. This experimental data is invaluable for validating computational models and for understanding the intermolecular interactions that govern crystal packing.

For derivatives of this compound, crystal structure analysis provides precise information on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This information is crucial for understanding the molecule's conformation and how it interacts with its neighbors in a crystal lattice.

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii) to identify key interactions. The analysis can be broken down into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

Studies on a closely related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, have used Hirshfeld surface analysis to quantify the contributions of various interactions to the crystal packing. nih.govresearchgate.net

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a this compound Derivative

Interatomic ContactPercentage Contribution (%)Description of Interaction
H···H48.7Represents the most significant contribution, arising from van der Waals forces.
H···C/C···H22.2Indicates the presence of C-H···π interactions, stabilizing the crystal packing.
Cl···H/H···Cl8.8Corresponds to weak hydrogen bonds or dipole-dipole interactions involving chlorine.
H···O/O···H8.2Represents interactions involving the oxygen atoms of the oxazole and ether linkages.
H···N/N···H5.1Indicates weak hydrogen bonding involving the nitrogen atom of the oxazole ring.

Data adapted from the Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.govresearchgate.net

This analysis reveals that the crystal structure is stabilized by a network of weak intermolecular forces, including C—H···N, C—H···Cl, and C—H···π contacts, as well as π–π stacking interactions. nih.govresearchgate.net Understanding these noncovalent interactions is fundamental for crystal engineering and for comprehending how the molecule might interact with biological targets.

Applications of 4 4 Chlorophenyl Oxazole and Its Derivatives in Advanced Materials and Other Fields

Agrochemical Applications (Pesticides, Herbicides, Fungicides)

The oxazole (B20620) motif is a key constituent in a variety of biologically active compounds, and its derivatives have been extensively investigated for their potential use in agriculture. The introduction of a 4-chlorophenyl group can enhance the biological activity of the oxazole ring, leading to the development of potent pesticides, herbicides, and fungicides. mdpi.com

Fungicidal Activity:

Derivatives of 4-(4-chlorophenyl)oxazole have demonstrated significant antifungal properties against a range of plant pathogens. For instance, certain 1,2,4-oxadiazole (B8745197) derivatives incorporating a 4-chlorophenyl moiety have been synthesized and evaluated for their efficacy against common fungal diseases affecting crops. mdpi.com These compounds have shown potent inhibitory effects on the mycelial growth of various fungi.

Research has shown that the antifungal activity of these compounds is often structure-dependent, with the nature and position of substituents on the oxazole and phenyl rings playing a crucial role in their efficacy. The fungicidal potential of these compounds makes them promising candidates for the development of new crop protection agents.

Table 1: Antifungal Activity of this compound Derivatives against Plant Pathogens

CompoundTarget PathogenEC50 (µg/mL)Reference
5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazoleRhizoctonia solani38.88 mdpi.com
5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazoleFusarium graminearum149.26 mdpi.com
5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazoleExserohilum turcicum228.99 mdpi.com
5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazoleColletotrichum capsica41.67 mdpi.com

Herbicidal and Insecticidal Activities:

In addition to their antifungal properties, oxazole derivatives have also been explored for their herbicidal and insecticidal activities. mdpi.com The structural features of this compound can be modified to design molecules that selectively target weeds or insect pests, offering potential alternatives to existing agrochemicals. While specific data on the herbicidal and insecticidal activity of this compound is limited, the broader class of oxadiazole derivatives has shown promise in these areas. For example, compounds based on the 1,3,4-oxadiazole (B1194373) ring have been commercialized as herbicides and insecticides. mdpi.com

Materials Science Applications (Luminescent Materials, Electronic Components)

The unique photophysical and electronic properties of the this compound scaffold make it an attractive candidate for applications in materials science, particularly in the development of luminescent materials and electronic components for devices like organic light-emitting diodes (OLEDs).

Luminescent Materials:

Oxazole derivatives are known to exhibit fluorescence, and the presence of the 4-chlorophenyl group can modulate their emission properties. These compounds can serve as fluorophores, with potential applications in cell imaging and as components in fluorescent probes. The emission characteristics of these molecules can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which is indicative of an intramolecular charge transfer (ICT) state. This property is valuable for designing materials with tunable light-emitting properties.

Electronic Components:

In the realm of organic electronics, oxazole derivatives have been identified as promising n-type organic semiconductor materials (OSMs). Their electron-deficient nature facilitates electron transport, a crucial characteristic for the efficient functioning of OLEDs. The electron reorganization energy of an oxazole derivative has been calculated to be smaller than that of some well-known n-type semiconductor materials, suggesting its potential for superior electron transport.

Table 2: Electronic Properties of an Oxazole Derivative for OLED Applications

PropertyValueSignificanceReference
Electron Reorganization Energy0.223 eVSmaller value suggests better electron transport capabilities. jksus.org

Role as Intermediates in Complex Organic Synthesis

The oxazole ring is a versatile building block in organic synthesis, and this compound serves as a valuable intermediate for the construction of more complex molecules, including other heterocyclic systems and natural products. nih.govmdpi.com The reactivity of the oxazole ring allows for various transformations, making it a key component in synthetic strategies.

One of the notable reactions involving oxazoles is their participation in Diels-Alder reactions, which can be a powerful tool for the synthesis of substituted pyridines. The oxazole acts as the diene component in this cycloaddition reaction. Furthermore, the van Leusen oxazole synthesis is a widely used method for the formation of the oxazole ring itself, which can then be elaborated into more complex structures. nih.gov

The 4-chlorophenyl substituent can also be a site for further functionalization through cross-coupling reactions, expanding the synthetic utility of these intermediates. The ability to transform the oxazole core into other valuable chemical scaffolds underscores its importance in the synthesis of novel compounds with potential applications in medicine and materials science.

Chelating Agent Properties

The nitrogen and oxygen atoms within the oxazole ring of this compound possess lone pairs of electrons, which can be donated to metal ions, suggesting potential chelating or coordinating properties. While direct studies on the chelating behavior of this compound are not extensively documented, related oxadiazole structures containing a chlorophenyl group have been shown to form stable complexes with various transition metal ions.

In these complexes, the oxadiazole ligand can coordinate to the metal center through the nitrogen atom of the heterocyclic ring and, in some cases, through a thione sulfur atom if present in the derivative. This coordination can lead to the formation of complexes with specific geometries, such as tetrahedral or polymeric structures. The study of these metal complexes is relevant for understanding their potential applications in catalysis, materials science, and as models for biological systems. The ability of the closely related oxadiazole scaffold to act as a ligand suggests that this compound could also exhibit similar coordinating properties, a subject that warrants further investigation.

Future Research Directions and Translational Perspectives for 4 4 Chlorophenyl Oxazole Chemistry

Innovations in Green and Sustainable Synthetic Routes

The future synthesis of 4-(4-chlorophenyl)oxazole and related compounds will increasingly prioritize environmentally benign methodologies. Green chemistry principles are being integrated to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. ijpsonline.com Future research will likely focus on optimizing and scaling up these green approaches.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. ijpsonline.comnih.gov Researchers are exploring microwave irradiation for various steps in oxazole (B20620) synthesis, including the condensation of substituted acetophenones with urea (B33335) or the Suzuki reaction of brominated oxazoles. ijpsonline.com

Use of Green Catalysts and Media: The replacement of hazardous and expensive catalysts with eco-friendly alternatives is a major goal. The use of natural clays (B1170129) as biocatalysts and water as a reaction medium represents a significant step towards sustainability. tandfonline.comnih.gov Future work will likely involve the discovery and application of novel biocatalysts and the expanded use of ionic liquids and other green solvents. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, enhances efficiency by reducing the need for intermediate purification steps, thereby saving time, solvents, and resources. ijpsonline.com The development of one-pot methods for producing complex, substituted oxazoles is a promising avenue for sustainable manufacturing. ijpsonline.comorganic-chemistry.org

Synthetic ApproachConventional MethodGreen/Sustainable AlternativeKey Advantages of Green Route
Energy SourceProlonged heating (reflux)Microwave IrradiationReduced reaction time, increased yield. ijpsonline.com
CatalystsHeavy metals (e.g., Palladium, Copper)Natural clays, biocatalystsLower cost, reduced toxicity, biodegradability. tandfonline.com
SolventsVolatile organic compounds (e.g., DMF, 1,2-dichloroethane)Water, ionic liquids, solvent-free conditionsReduced environmental pollution, improved safety. nih.gov
ProcessMulti-step synthesis with intermediate isolationOne-pot multi-component reactionsImproved efficiency, less waste generation. ijpsonline.com
Table 1: Comparison of Conventional and Green Synthetic Routes for Oxazole Derivatives.

Elucidation of Novel Biological Targets and Therapeutic Modalities

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of pharmacological activities. tandfonline.comaaup.edu While derivatives of this compound have been investigated for certain activities, a vast potential remains for discovering novel biological targets and developing new therapeutic applications.

Future research will aim to:

Expand Therapeutic Areas: Investigations are moving beyond traditional applications like anticancer and antimicrobial agents to explore potential in treating neurodegenerative diseases (e.g., Alzheimer's), metabolic disorders (e.g., diabetes), and inflammatory conditions. nih.gov The flexible nature of the oxazole ring allows it to bind to a wide variety of enzymes and receptors. aaup.edunih.gov

Identify Novel Molecular Targets: High-throughput screening and molecular biology techniques can identify previously unknown protein targets for this compound derivatives. Potential targets could include kinases, proteases, and nuclear receptors involved in various disease pathways. researchgate.net Recent research has identified targets for oxazole derivatives in cancer, such as STAT3, G-quadruplexes, and tubulin. researchgate.net

Develop Molecular Hybrids: A promising strategy involves creating hybrid molecules that combine the this compound moiety with other known pharmacophores. This molecular hybridization can lead to compounds with synergistic effects, enhanced potency, or multi-target activity, which is particularly valuable for complex diseases. nih.gov

Potential Therapeutic AreaPotential Biological TargetsTherapeutic Modality
OncologyProtein kinases, DNA topoisomerases, Tubulin, STAT3. researchgate.netEnzyme inhibition, apoptosis induction. researchgate.net
Infectious DiseasesBacterial DNA gyrase, Fungal enzymes. Inhibition of microbial growth and replication.
Neurodegenerative DiseasesEnzymes/receptors in Alzheimer's disease pathways. nih.govModulation of neurological pathways.
Inflammatory DiseasesCyclooxygenase (COX) enzymes. Anti-inflammatory action.
Metabolic DisordersReceptors involved in hyperglycemia. nih.govAntihyperglycemic agents.
Table 2: Potential Biological Targets and Therapeutic Modalities for this compound Derivatives.

Advanced Mechanistic and Structure-Activity Relationship Studies

A deep understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research will employ advanced techniques to elucidate these mechanisms and refine structure-activity relationships (SAR).

Key research efforts will include:

Detailed SAR Analysis: Systematic modification of the this compound structure will continue to be a core activity. This involves altering substituents on both the phenyl and oxazole rings to determine which chemical features are essential for biological activity. tandfonline.com SAR studies help in optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. aaup.edu

Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects is a priority. researchgate.net This involves a combination of biochemical assays, cell biology techniques, and structural biology (e.g., X-ray crystallography) to visualize how the molecule binds to its target protein.

Exploring Stereochemistry: For chiral derivatives, investigating the biological activity of individual enantiomers is critical, as often only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects.

Structural PositionModificationObserved Impact on ActivityReference
Oxazole C2-positionSubstitution with different groupsSignificant influence on the type and potency of biological activity. tandfonline.com
Oxazole C4-positionSubstitution with aryl groupsOften crucial for binding to target sites. tandfonline.com
Oxazole C5-positionIntroduction of electron-donating groupsCan activate the ring towards electrophilic attack, influencing reactivity and interaction. tandfonline.com
Phenyl RingVarying substituents (e.g., methoxy, nitro)Affects pharmacokinetic properties and target interaction. researchgate.net
Table 3: Summary of Key Structure-Activity Relationship (SAR) Insights for Phenyl-Oxazole Derivatives.

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation is revolutionizing drug discovery and materials science. This synergy accelerates the design-synthesize-test cycle, making the discovery process more efficient and cost-effective. For this compound, this integrated approach will be pivotal.

Future directions involve:

In Silico Screening: Computational tools, particularly molecular docking, will be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of known or predicted biological targets. nih.govnih.gov This allows for the prioritization of compounds with the highest predicted binding affinity for synthesis and experimental testing. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms will be developed to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel derivatives before they are synthesized.

Mechanistic Insights from Simulation: Molecular dynamics simulations can provide a dynamic view of how a ligand like a this compound derivative interacts with its receptor over time, revealing key binding interactions and conformational changes that are not apparent from static docking models. mdpi.com

MethodologyRole in Research & DevelopmentExample Application
Molecular DockingPredicts binding affinity and mode of interaction with a biological target.Screening virtual libraries to identify potential inhibitors of a specific enzyme. nih.govnih.gov
Density Functional Theory (DFT)Calculates electronic structure to understand compound stability and reactivity.Determining the chemical reactivity of novel oxazole derivatives. mdpi.com
Molecular Dynamics (MD) SimulationSimulates the movement of the ligand-protein complex over time.Confirming the stability of the predicted binding pose from docking studies. mdpi.com
Experimental Assays (In Vitro)Validates computational predictions and quantifies biological activity.Measuring the IC50 value of a synthesized compound against a cancer cell line. nih.gov
Table 4: Roles of Integrated Computational and Experimental Methods.

Addressing Challenges in Drug Discovery and Development (e.g., Resistance Mechanisms, Off-Target Effects)

Translating a promising compound from the laboratory to a clinical application is fraught with challenges. For this compound-based drug candidates, overcoming hurdles such as drug resistance and off-target effects will be critical for success.

Future research must focus on:

Overcoming Drug Resistance: In both antimicrobial and anticancer therapy, the development of resistance is a major obstacle. researchgate.net Research will focus on designing derivatives that can evade known resistance mechanisms or that act on novel targets not susceptible to existing resistance. aaup.edu

Minimizing Off-Target Effects: Drugs often bind to unintended biological targets, leading to adverse side effects. youtube.com A combination of computational prediction and comprehensive experimental profiling will be essential to design derivatives with high selectivity for their intended target, thereby improving their safety profile.

Improving Pharmacokinetic Properties: Many promising compounds fail in development due to poor absorption, distribution, metabolism, or excretion (ADME) properties. nih.gov Future synthetic efforts will incorporate medicinal chemistry strategies to optimize these properties, ensuring that the drug can reach its target in the body at an effective concentration.

ChallengeDescriptionPotential Mitigation Strategy
Drug ResistancePathogens or cancer cells evolve to become non-responsive to the drug. researchgate.netDesign of multi-target compounds or discovery of compounds with novel mechanisms of action. aaup.edu
Off-Target EffectsThe drug binds to unintended proteins, causing adverse drug reactions. youtube.comStructure-based design for improved target selectivity; comprehensive preclinical toxicity screening.
Poor BioavailabilityThe compound is not effectively absorbed or is rapidly metabolized, failing to reach its target. nih.govChemical modification to improve solubility and metabolic stability (e.g., prodrug strategies).
Preclinical Model TranslationPromising results in animal models do not translate to efficacy in human clinical trials.Development of more predictive preclinical models (e.g., organoids, humanized mice).
Table 5: Key Challenges in Drug Discovery and Potential Solutions.

Expansion into Emerging Material Science and Agricultural Applications

Beyond medicine, the unique chemical and physical properties of the this compound scaffold present opportunities in other scientific and technological domains.

Material Science: The aromatic, planar structure of the oxazole ring makes it a candidate for applications in materials science, particularly in optics and electronics. tandfonline.com Future research could explore:

Fluorescent Probes and Dyes: Many oxazole derivatives exhibit strong fluorescence. nih.gov This property can be harnessed to develop novel fluorescent probes for biological imaging, such as DNA probes, or as components in organic light-emitting diodes (OLEDs) and other optical materials. periodikos.com.bracs.org Naphthoxazole derivatives, for instance, have shown potential as sensitive and safer alternatives to traditional DNA probes. periodikos.com.br

Organic Semiconductors: The conjugated π-system of the oxazole ring is conducive to charge transport, suggesting potential applications in organic electronics as components of organic field-effect transistors (OFETs) or photovoltaic cells.

Agricultural Applications: The biological activity of oxazole derivatives is also highly relevant to agriculture. aip.org There is significant potential to develop new agrochemicals for crop protection and enhancement. Future work in this area will likely include:

Pesticides and Fungicides: Research has already shown that oxazole-containing compounds can possess potent insecticidal, acaricidal, and fungicidal properties. bohrium.commdpi.com The goal is to develop new, effective pesticides with favorable environmental profiles and novel modes of action to combat resistance in pests and pathogens. bohrium.com

Herbicides: Certain oxazole derivatives have demonstrated herbicidal activity, and further structural modification could lead to the discovery of new selective herbicides for weed control. bohrium.com

Plant Growth Regulators: Some oxazole and oxazolopyrimidine derivatives have been shown to act as plant growth regulators, improving seed germination and seedling growth in crops like oilseed rape. researchgate.net This opens up a novel application for enhancing agricultural productivity.

Q & A

Q. What are the most reliable synthetic routes for 4-(4-chlorophenyl)oxazole, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclization reactions. For example, copper(II)-catalyzed oxidative cyclization of enamides provides a high-yield route (e.g., 5-(4-chlorophenyl)-2-phenyloxazole synthesized at 104–105°C with spectral confirmation via 13C^{13}\text{C} NMR and IR) . Another method employs multi-step synthesis starting with acetyl glycine and 4-acetylbenzaldehyde, followed by cyclization with hydrazine hydrate to form pyrazole-substituted oxazoles (e.g., PBO1-PBO15) . Reaction optimization via TLC ensures purity, while catalysts like sodium hydroxide or acetic anhydride influence reaction efficiency .

Q. How can researchers validate the structural integrity of this compound derivatives?

Structural validation requires a combination of spectral and crystallographic techniques:

  • Spectral analysis : UV-Vis, FT-IR, 1H^{1}\text{H}-NMR, and 13C^{13}\text{C}-NMR confirm functional groups and substituent positions. For example, 1H^{1}\text{H}-NMR peaks at δ 7.2–8.1 ppm indicate aromatic protons in this compound derivatives .
  • X-ray crystallography : Single-crystal studies reveal bond angles and dihedral angles (e.g., 38.32° inclination between isoxazole and benzene rings in 4-(4-chlorophenyl)-5-phenylisoxazole) .
  • Elemental analysis : Carbon/hydrogen content discrepancies >0.3% suggest impurities .

Q. What preliminary biological assays are suitable for evaluating this compound derivatives?

Initial screening should focus on:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values <50 µg/mL indicating potency .
  • Toxicity profiling : Acute toxicity in Daphnia magna (LC50_{50} < 10 mg/L suggests high toxicity) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound-based therapeutics?

  • In silico docking : Molecular docking with target proteins (e.g., leishmanial trypanothione reductase) predicts binding affinity. Compounds with ΔG < -8 kcal/mol are prioritized .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP <5 for optimal permeability) and toxicity risks (e.g., hepatotoxicity alerts via ProTox-II) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH3_3) with bioactivity to guide structural modifications .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm IC50_{50} trends .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify degradation products that may alter activity .
  • Synergistic studies : Combine with known inhibitors (e.g., sphingosine kinase inhibitors) to validate mechanism-specific effects .

Q. What advanced synthetic strategies improve regioselectivity in oxazole functionalization?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yield by 15–20% for chalcone intermediates .
  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .
  • Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups at the oxazole C-4 position with Pd(PPh3_3)4_4 catalysis .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising purity?

  • Solvent selection : Replace ethanol with acetonitrile for higher boiling points (82°C vs. 78°C), reducing solvent loss during reflux .
  • Catalyst recycling : Recover copper(II) catalysts via filtration (≥90% recovery) to reduce costs .
  • Green chemistry : Use water as a solvent for cyclization steps, achieving yields >70% with reduced environmental impact .

Q. What analytical techniques resolve overlapping spectral signals in oxazole derivatives?

  • 2D NMR (COSY, HSQC) : Differentiate aromatic proton coupling in crowded regions (e.g., δ 7.5–8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error (e.g., C17_{17}H14_{14}ClNO3_3 requires 209.0244 Da; observed 209.0251 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.